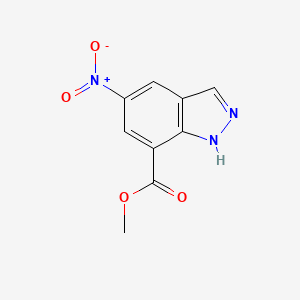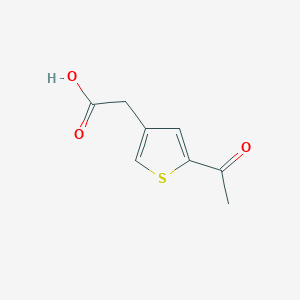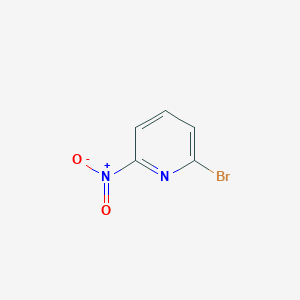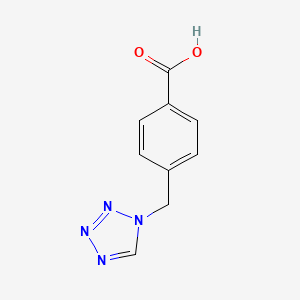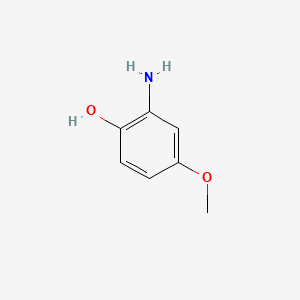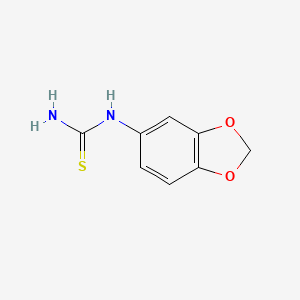![molecular formula C17H10ClF3N2O2 B1270126 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid CAS No. 1164457-90-2](/img/structure/B1270126.png)
3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid
Descripción general
Descripción
The compound , due to its structural complexity, likely exhibits unique chemical and physical properties that make it of interest in various scientific research areas, particularly in materials science, organic synthesis, and potentially in pharmacological contexts, excluding drug usage and dosage considerations as requested.
Synthesis Analysis
The synthesis of complex molecules like "3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid" often involves multi-step chemical reactions, starting from simpler building blocks. For related compounds, methods such as the Michael addition reaction and various forms of catalytic coupling have been employed to construct similar molecular frameworks (Kamogawa, Kusaka, & Nanasawa, 1980).
Molecular Structure Analysis
The molecular structure of such a compound would be expected to feature a complex arrangement of atoms, with a significant impact from the electron-withdrawing trifluoromethyl group and the electron-donating effects of the pyridyl and indolyl groups. This arrangement influences the compound's reactivity and interactions with other molecules (Briceno, Atencio, Gil, & Nobrega, 2007).
Chemical Reactions and Properties
Compounds similar to "3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid" participate in a variety of chemical reactions, including but not limited to, nucleophilic substitution reactions, cycloadditions, and Michael addition reactions. These reactions can significantly alter the compound's chemical structure, leading to the formation of new derivatives with distinct properties (Zuccarello, Buemi, Fasone, Gandolfo, Raudino, & Grasso, 1982).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of a compound like "3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid" would be influenced by its molecular structure. The presence of the trifluoromethyl group, in particular, could affect the compound's volatility and solubility in organic solvents (Jones, Begley, Peterson, & Sumaria, 1990).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photoreactivity, can be inferred from the compound's functional groups. The acrylic acid moiety suggests potential reactivity in polymerization reactions, while the chloro- and trifluoromethyl-substituted pyridinyl group indicates possible involvement in nucleophilic substitution reactions (Gunning & Cahill, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Kaushik et al. (2011) involved the synthesis of a novel acrylic acid derivative, which is structurally similar to the compound . This derivative was characterized using various spectroscopic techniques, highlighting the significance of such compounds in synthetic chemistry (Kaushik, Verma, & Madaan, 2011).
Development of Insecticides
- Yang et al. (2019) discussed the development of an insecticidal candidate, which involved the preparation of a key intermediate similar to the compound of interest. This highlights the potential application of such compounds in developing new insecticides (Yang et al., 2019).
Electrical and Structural Properties
- A research by Allan et al. (1988) on the chloro complexes of cobalt, nickel, copper, and zinc with a similar acrylic acid compound showed unique electrical and structural properties. Such studies can be pivotal for understanding the electrical conductivity and molecular structures of related compounds (Allan et al., 1988).
Conformational and Spectroscopic Study
- The work of Zuccarello et al. (1982) on the spectroscopic investigation and conformational study of acrylic acid derivatives, similar to the compound , provides insights into their chemical behavior and potential applications in various fields like material science and molecular engineering (Zuccarello et al., 1982).
Microwave-Assisted Synthesis
- Research by Shastri and Joshi (2014) demonstrated the microwave-assisted synthesis of novel acrylic acid derivatives, showcasing the efficiency and practicality of modern synthetic methods for such compounds. This points to the potential for rapid and efficient synthesis of similar compounds in pharmaceutical and chemical industries (Shastri & Joshi, 2014).
Michael Addition Reactions
- Kamogawa et al. (1980) explored Michael addition reactions with acrylic compounds, which are structurally related to the compound of interest. Such reactions are fundamental in organic chemistry and have wide-ranging applications in synthesizing complex molecules (Kamogawa, Kusaka, & Nanasawa, 1980).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
(E)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-13-7-11(17(19,20)21)8-22-16(13)23-9-10(5-6-15(24)25)12-3-1-2-4-14(12)23/h1-9H,(H,24,25)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPTZQXBTXUKSD-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363045 | |
| Record name | (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid | |
CAS RN |
1164457-90-2 | |
| Record name | (2E)-3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)
![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
